1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. The presence of the difluorocyclopropyl group imparts distinct physicochemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocyclopropane derivatives with pyrazole carboxylic acid under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclopropanation and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often facilitated by the presence of electron-withdrawing fluorine atoms
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium arylsulfinates, palladium catalysts
Major Products: The major products formed from these reactions include various substituted pyrazoles, difluorocyclopropyl derivatives, and functionalized carboxylic acids .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance binding affinity to enzymes or receptors due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. The pyrazole ring may interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
- 2-(2,2-Difluorocyclopropyl)alkyl esters
Comparison: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of the difluorocyclopropyl group and the pyrazole ring, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUOSQZVIFQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172240-86-5 |
Source
|
Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.